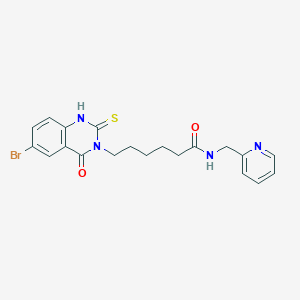![molecular formula C15H12FN3S B2396726 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione CAS No. 440322-32-7](/img/no-structure.png)
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research as a tool to study the epidermal growth factor receptor (EGFR) signaling pathway.
Mécanisme D'action
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione inhibits the tyrosine kinase activity of EGFR by binding to the ATP-binding site of the receptor. This binding prevents the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione has been shown to have significant biochemical and physiological effects in various types of cancer cells. Inhibition of EGFR signaling by 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione leads to decreased cell proliferation, increased apoptosis, and reduced angiogenesis. Furthermore, 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione has several advantages as a tool for scientific research. It is a highly specific inhibitor of EGFR tyrosine kinase activity, which allows for precise modulation of the signaling pathway. 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments.
However, there are also limitations associated with the use of 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione. It has been shown to have off-target effects on other kinases, which may complicate the interpretation of experimental results. Additionally, the use of 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione may not accurately reflect the effects of EGFR inhibition in vivo, as it does not take into account the complex interactions between the tumor microenvironment and the immune system.
Orientations Futures
There are several future directions for the use of 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione in scientific research. One potential direction is the development of more specific inhibitors of EGFR tyrosine kinase activity that do not have off-target effects. Additionally, the use of 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione in combination with other targeted therapies may improve the efficacy of cancer treatment. Finally, further research is needed to better understand the complex interactions between EGFR signaling and the tumor microenvironment, which may provide new targets for cancer therapy.
Méthodes De Synthèse
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione can be synthesized using a multi-step process that involves the reaction of 4-fluorobenzylamine with 2-chloro-4,5-dimethoxybenzoic acid to form an intermediate, which is then reacted with thiourea to yield 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione. The purity of 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione can be increased using various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione has been widely used in scientific research to study the EGFR signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione inhibits the tyrosine kinase activity of EGFR by binding to the ATP-binding site of the receptor, thereby preventing the activation of downstream signaling pathways. This inhibition has been shown to have therapeutic potential in various types of cancer, including non-small cell lung cancer, breast cancer, and head and neck cancer.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione involves the reaction of 4-fluorobenzylamine with 2-chloro-3-formylquinazoline followed by cyclization with thiourea.", "Starting Materials": [ "4-fluorobenzylamine", "2-chloro-3-formylquinazoline", "thiourea" ], "Reaction": [ "4-fluorobenzylamine is reacted with 2-chloro-3-formylquinazoline in the presence of a base such as potassium carbonate to form the intermediate 4-[(4-fluorophenyl)methylamino]-3-formylquinazoline.", "The intermediate is then cyclized with thiourea in the presence of a catalyst such as copper sulfate to form the final product, 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione." ] } | |
Numéro CAS |
440322-32-7 |
Nom du produit |
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione |
Formule moléculaire |
C15H12FN3S |
Poids moléculaire |
285.34 |
Nom IUPAC |
4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C15H12FN3S/c16-11-7-5-10(6-8-11)9-17-14-12-3-1-2-4-13(12)18-15(20)19-14/h1-8H,9H2,(H2,17,18,19,20) |
Clé InChI |
CHWSEMMNBNNBCX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NCC3=CC=C(C=C3)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



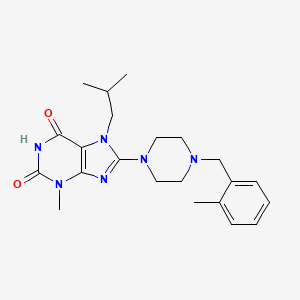
![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide](/img/structure/B2396645.png)
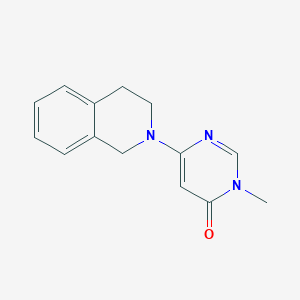
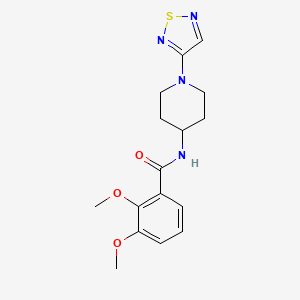
![2-(3-chloro-4-ethoxyphenyl)-5-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2396651.png)
![2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2396652.png)
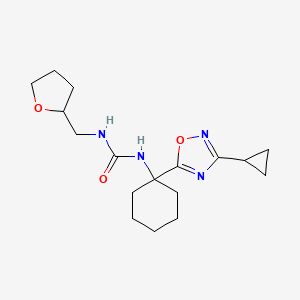
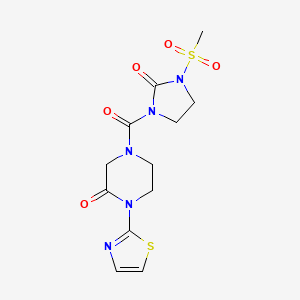

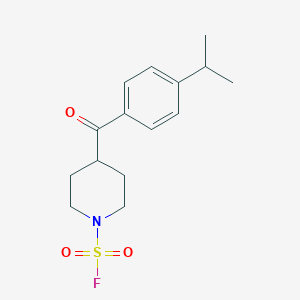
![2-Chloro-1-[4-(1,2-oxazol-3-ylmethylsulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B2396661.png)

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-ethylcarbamate](/img/structure/B2396663.png)
